AHR-5645B free base
Overview
Description
AHR-5645B free base is a substituted benzamide which has been shown to inhibit 3H-spiperone binding to bovine anterior pituitary membranes.
Scientific Research Applications
Evaluation of Antinauseant Properties : AHR-5645B was evaluated for its ability to prevent motion sickness, but was not found to be efficacious in this regard (Graybiel & Knepton, 1977).
Role in Cytochrome P4501A1 Induction : Cytochrome P4501A1, involved in the metabolic processing of polycyclic aromatic hydrocarbons to water-soluble derivatives, is regulated by the AHR-5645B (Whitlock, 1999).
AHR Polymorphisms and CYP1A1 Expression : Research has identified polymorphisms in AHR that result in the loss of CYP1A1 induction, which could potentially influence susceptibility to carcinogenic effects of certain chemicals (Wong, Okey, & Harper, 2001).
Mechanisms of AHR in Cytochrome P450 Gene Regulation : The role of AHR in mediating xenobiotic signaling and its effects on the expression of cytochrome P450 genes is a significant area of research (Fujii‐Kuriyama & Mimura, 2005).
AhR and Chemopreventative Ligands : Studies have shown how AHR responds differentially to agonist and chemopreventative ligands, which has implications in cancer prevention (Hestermann & Brown, 2003).
AhR in Intestinal Immunity : The function of AHR in the intestinal immune system, particularly its role in the regulation of type 3 innate lymphoid cells and T helper 17 cells, has been a subject of investigation (Schiering et al., 2017).
Influence of AHR on NRF2 Signaling : The interplay between AHR and NRF2, and their impact on xenobiotic metabolism and adipogenesis, is a key area of research (Shin et al., 2007).
AhR in Carcinogenesis : Research suggests that AhR plays a significant role in carcinogenesis, as seen in studies using animal models (Shimizu et al., 2000).
Properties
CAS No. |
50733-99-8 |
---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-amino-N-(1-cyclohexylpyrrolidin-3-yl)-N-methylbenzamide |
InChI |
InChI=1S/C18H27N3O/c1-20(18(22)14-7-9-15(19)10-8-14)17-11-12-21(13-17)16-5-3-2-4-6-16/h7-10,16-17H,2-6,11-13,19H2,1H3 |
InChI Key |
BCZLLYRBOISBCG-UHFFFAOYSA-N |
SMILES |
CN(C1CCN(C1)C2CCCCC2)C(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
CN(C1CCN(C1)C2CCCCC2)C(=O)C3=CC=C(C=C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AHR-5645B free base |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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